molecular formula C11H9F B8573539 7-Fluoro-1-methylnaphthalene

7-Fluoro-1-methylnaphthalene

Cat. No.: B8573539
M. Wt: 160.19 g/mol
InChI Key: JYQQLZHPVDOYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-1-methylnaphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylnaphthalene typically involves the fluorination of 1-methyl-naphthalene. One common method is the diazotization reaction followed by a substitution reaction. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.

    Nitration: Nitric acid and sulfuric acid mixture.

    Sulfonation: Sulfuric acid or oleum.

Major Products:

    Halogenated Derivatives: Such as 7-chloro-1-methyl-naphthalene.

    Nitrated Derivatives: Such as 7-nitro-1-methyl-naphthalene.

    Sulfonated Derivatives: Such as 7-sulfo-1-methyl-naphthalene.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-methylnaphthalene involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The compound can participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways .

Properties

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

7-fluoro-1-methylnaphthalene

InChI

InChI=1S/C11H9F/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3

InChI Key

JYQQLZHPVDOYLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using general procedure A (Exp. 1.2.), 6-fluoro-4-methyl-1,2-dihydro-naphthalene was reacted with 3,4,5,6-tetrachloro-1,2-benzoquinone to give 7-fluoro-1-methyl-naphthalene as a colorless oil. MS: 160.1 ([M]+).
Name
6-fluoro-4-methyl-1,2-dihydro-naphthalene
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step Two

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